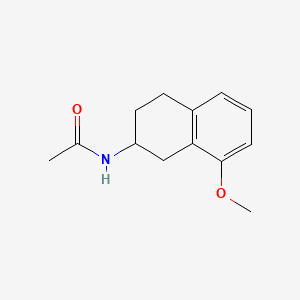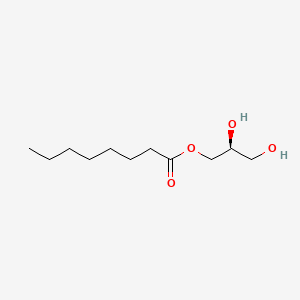
(2S)-2,3-dihydroxypropyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octanoyl-sn-glycerol is a 1-acyl-sn-glycerol that has octanoyl as the 1-acyl group. It is a 1-monooctanoylglycerol and a 1-acyl-sn-glycerol. It is an enantiomer of a 3-octanoyl-sn-glycerol.
Scientific Research Applications
Biofuel Enhancement
Engineers and researchers aim to develop environmentally friendly high-octane motor gasoline with minimal harmful emissions. Studies have introduced promising components for producing such fuels, with insights into their synergetic chemical, physical, mechanical, and environmental characteristics. These components, including bioethanol and isooctene, demonstrate potential in mixing with low-octane hydrocarbon fractions to solve energy and environmental problems (Abdellatief et al., 2021).
Medical Applications: Antimicrobial Efficacy
Octenidine, a cationic disinfectant, has shown broad antibacterial efficacy and biocompatibility, making it a candidate for various medical applications. It has been explored as an antiseptic for wounds and mucous membranes, with studies comparing its antimicrobial efficacy against standard root canal irrigants and medicaments, indicating its potential as a biocompatible alternative or adjunct in dental care (Gulzar et al., 2020).
Dermatological Research
Optical coherence tomography (OCT), a noninvasive imaging tool, uses near-infrared light to magnify the surface of skin lesions, including basal cell carcinoma (BCC). OCT alongside clinical or dermoscopic examination might offer additional diagnostic information. Studies have suggested OCT's utility in diagnosing BCC, demonstrating a higher sensitivity and specificity compared to visual inspection plus dermoscopy. This highlights OCT's potential role in diagnosing clinically challenging lesions in dermatology (Rajabi-Estarabadi et al., 2018).
properties
CAS RN |
68132-29-6 |
|---|---|
Product Name |
(2S)-2,3-dihydroxypropyl octanoate |
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
GHBFNMLVSPCDGN-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](CO)O |
SMILES |
CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O |
Other CAS RN |
68132-29-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1230180.png)
![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)

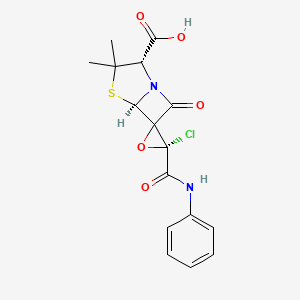
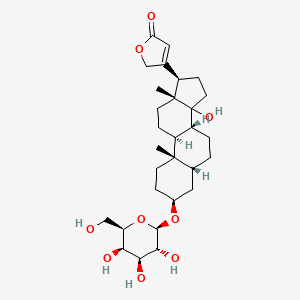
![3,6,9-Trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione](/img/structure/B1230188.png)
![[6-(7-chloro-1,8-naphthyridin-2-yl)-4,5-dioxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate](/img/structure/B1230189.png)
![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)
![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)
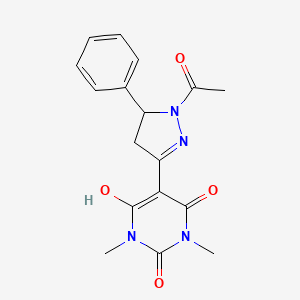
![[(2R,3R,4R,5S)-5-[(1R)-2-amino-1-[[(2S,3S,4S)-3,4-dihydroxy-6-[[(3S,7R)-7-methyl-2-oxoazepan-3-yl]carbamoyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-oxoethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] decanoate](/img/structure/B1230199.png)
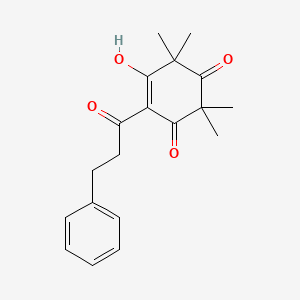
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)
